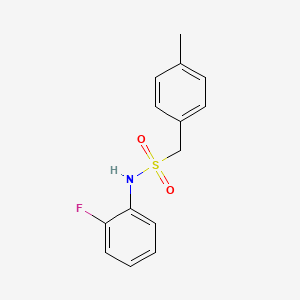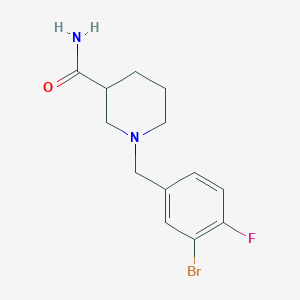
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMMS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it has been proposed that N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, ion transport, and cell signaling. By inhibiting carbonic anhydrase, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide may disrupt these processes and lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal models of neurodegenerative diseases, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also limitations to using N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments. The mechanism of action is not fully understood, and the optimal dosage and administration route have not been established. Additionally, the toxicity and pharmacokinetics of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide have not been fully evaluated.
将来の方向性
There are several future directions for further research on N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. One area of interest is the development of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide analogs with improved potency and selectivity. Another area of research is the evaluation of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in clinical trials for various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide and its potential toxicity and pharmacokinetics.
合成法
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide varies depending on the method of synthesis used.
科学的研究の応用
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-8-12(9-7-11)10-19(17,18)16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXIUDQINWERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4969268.png)
![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)
![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)

![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
